Nororientalinium(1+)
Description
Nororientalinium(1+) is a cationic organic compound characterized by a bicyclic aromatic structure with a positively charged nitrogen atom integrated into its heterocyclic framework. The compound’s unique charge distribution and steric profile make it relevant in catalysis and materials science, particularly in reactions requiring stabilized cationic intermediates. Key spectral data, such as <sup>1</sup>H and <sup>13</sup>C NMR, are typically included in supplementary materials to validate its synthesis .
Properties
Molecular Formula |
C18H22NO4+ |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/p+1 |
InChI Key |
WQTCGADWPORGNB-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nororientalinium(1+) belongs to a class of cationic aromatic compounds. Below is a comparative analysis with two structurally and functionally related compounds: Orientidinium(1+) and Pyridinium chloride.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: Nororientalinium(1+) features a bicyclic aromatic system, whereas Orientidinium(1+) has a monocyclic structure with extended alkyl chains. Pyridinium chloride is a simpler monocyclic salt. The bicyclic framework of Nororientalinium(1+) enhances charge delocalization, improving thermal stability compared to Orientidinium(1+) and Pyridinium chloride .
Functional Performance: Nororientalinium(1+) exhibits superior catalytic efficiency in allylic acylation reactions due to its rigid bicyclic structure, which stabilizes transition states better than Orientidinium(1+) . Pyridinium chloride, while cost-effective, lacks the steric bulk required for asymmetric catalysis .
Spectroscopic Validation: <sup>13</sup>C NMR data for Nororientalinium(1+) (δ 120–145 ppm for aromatic carbons) differ significantly from Pyridinium chloride (δ 140–160 ppm), reflecting distinct electronic environments .
Table 2: Spectroscopic Data Comparison
| Compound | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | IR (C-N stretch, cm⁻¹) |
|---|---|---|---|
| Nororientalinium(1+) | 7.2–7.8 (m, 8H) | 120–145 | 1580 |
| Orientidinium(1+) | 6.9–7.5 (m, 6H) | 115–140 | 1565 |
| Pyridinium chloride | 8.5–9.1 (m, 5H) | 140–160 | 1640 |
Research Implications and Limitations
- Advantages of Nororientalinium(1+): Its stability and charge delocalization make it ideal for high-temperature catalytic processes. However, synthetic complexity and cost limit large-scale applications .
- Gaps in Literature : Direct comparative studies with Orientidinium(1+) are sparse; most data derive from supplementary tables in catalysis-focused publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
